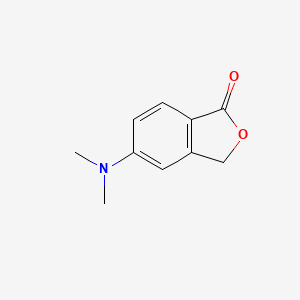

5-Dimethylaminophthalide

Description

5-Dimethylaminophthalide is a bicyclic organic compound featuring a phthalide core (a benzofused γ-lactone) with a dimethylamino (-N(CH₃)₂) substituent at the 5-position of the aromatic ring. This structure confers unique physicochemical properties, including moderate polarity due to the lactone ring and basicity from the tertiary amine group.

Properties

CAS No. |

65399-09-9 |

|---|---|

Molecular Formula |

C10H11NO2 |

Molecular Weight |

177.20 g/mol |

IUPAC Name |

5-(dimethylamino)-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C10H11NO2/c1-11(2)8-3-4-9-7(5-8)6-13-10(9)12/h3-5H,6H2,1-2H3 |

InChI Key |

DPTAYXRMLJNOCN-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=O)OC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-Dimethylaminophthalide with compounds sharing functional or structural similarities, as inferred from the evidence:

Functional Analog: Ranitidine Amino Alcohol Hemifumarate

Structure: [5-[(Dimethylamino)methyl]furan-2-yl]methanol (hemifumarate salt) . Comparison:

- Core Heterocycle: Ranitidine’s derivative features a furan ring, whereas this compound contains a benzofused lactone.

- Substituent: Both compounds have a dimethylamino group, but its position differs—attached to a furan sidechain in Ranitidine vs. directly on the aromatic ring in this compound.

- Reactivity: The lactone in this compound may undergo hydrolysis under basic conditions, while the furan-alcohol structure in Ranitidine’s derivative is more stable but prone to oxidation .

Positional Analog: Dimethyl 5-Aminoisophthalate

Structure: Benzene ring with 5-amino and two methyl ester groups at positions 1 and 3 . Comparison:

- Functional Groups: Dimethyl 5-aminoisophthalate lacks the lactone ring but shares a 5-amino substituent. The dimethylamino group in this compound enhances electron-donating effects compared to the primary amine in this compound.

- Applications: Both may serve as intermediates, but the ester groups in Dimethyl 5-aminoisophthalate make it more suitable for polymer synthesis, whereas the lactone in this compound could facilitate cyclization reactions .

Substituent Analog: 5-Amino-2-nitrobenzoic Acid

Structure: Benzene ring with 5-amino and 2-nitro groups, plus a carboxylic acid . Comparison:

- Electronic Effects: The nitro group in 5-Amino-2-nitrobenzoic acid introduces strong electron-withdrawing effects, contrasting with the electron-donating dimethylamino group in this compound.

- Solubility: The carboxylic acid in 5-Amino-2-nitrobenzoic acid increases aqueous solubility, whereas this compound’s lactone and tertiary amine may limit solubility in polar solvents .

Data Table: Key Structural and Functional Comparisons

| Compound | Core Structure | Key Substituents | Functional Groups | Potential Applications |

|---|---|---|---|---|

| This compound | Phthalide (lactone) | 5-dimethylamino | Lactone, tertiary amine | Pharmaceutical intermediates |

| Ranitidine Amino Alcohol | Furan | Dimethylaminomethyl, alcohol | Hemifumarate salt, alcohol | Ranitidine synthesis/metabolite |

| Dimethyl 5-Aminoisophthalate | Benzene (isophthalate) | 5-amino, methyl esters | Ester, primary amine | Polymer/dye intermediates |

| 5-Amino-2-nitrobenzoic Acid | Benzene | 5-amino, 2-nitro, carboxylic acid | Carboxylic acid, nitro, amine | Explosives/dye precursors |

Research Findings and Challenges

- Synthetic Pathways: this compound’s synthesis likely involves nitration or amination of phthalide precursors, analogous to methods for 5-amino derivatives .

- Analytical Challenges: As noted in , comparative studies may face extraction inefficiencies or artifactual compound formation during analysis, complicating purity assessments .

- Stability: The lactone ring in this compound is sensitive to hydrolysis, unlike the more stable ester or furan groups in analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.